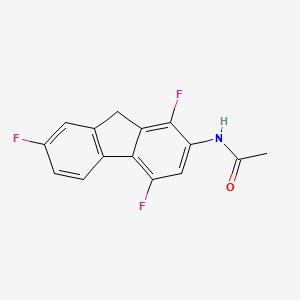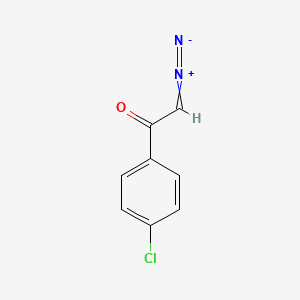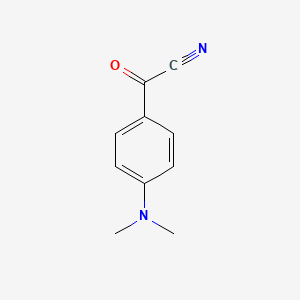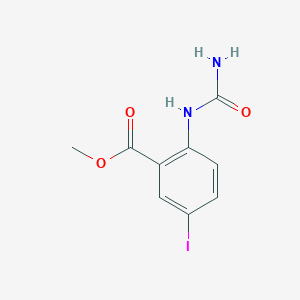
3'-Hydroxy-2,2-dimethylbutyranilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxy-2,2-dimethylbutyranilide is an organic compound with the molecular formula C14H20N2O3 It is a derivative of butyranilide, characterized by the presence of a hydroxy group at the 3’ position and two methyl groups at the 2,2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-2,2-dimethylbutyranilide typically involves the reaction of 3’-hydroxybutyranilide with 2,2-dimethylbutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-2,2-dimethylbutyranilide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3’-Hydroxy-2,2-dimethylbutyranilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3’-Hydroxy-2,2-dimethylbutyranilide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3’-Hydroxy-2,2-dimethylbutyranilide involves its interaction with specific molecular targets and pathways. The hydroxy group at the 3’ position allows the compound to form hydrogen bonds with target proteins or enzymes, modulating their activity. The presence of the dimethyl groups at the 2,2 positions enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
3’-Hydroxybutyranilide: Lacks the dimethyl groups at the 2,2 positions.
2,2-Dimethylbutyranilide: Lacks the hydroxy group at the 3’ position.
3’-Methoxy-2,2-dimethylbutyranilide: Contains a methoxy group instead of a hydroxy group at the 3’ position.
Uniqueness
3’-Hydroxy-2,2-dimethylbutyranilide is unique due to the combination of the hydroxy group at the 3’ position and the dimethyl groups at the 2,2 positions. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
55791-91-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
N-(3-hydroxyphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-12(2,3)11(15)13-9-6-5-7-10(14)8-9/h5-8,14H,4H2,1-3H3,(H,13,15) |
InChIキー |
OHTSKCNOAVNPTG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)



![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)


![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)

![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)


